2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol
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Overview
Description
2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a phenyl group substituted with a 1,2,4-triazole ring. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile
- 2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propanediol
Uniqueness
2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring and the triazole moiety enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-methyl-5-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-2-3-8(4-9(7)13)12-5-10-11-6-12/h2-6,13H,1H3 |
InChI Key |
XSLRCSGTRIIVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=C2)O |
Origin of Product |
United States |
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